molecular formula C20H12BrFN2O2 B12459559 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No.: B12459559
M. Wt: 411.2 g/mol
InChI Key: LMMUEGQTVWQBCQ-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with bromophenyl and fluorobenzamide groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C20H12BrFN2O2

Molecular Weight

411.2 g/mol

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H12BrFN2O2/c21-13-5-3-4-12(10-13)20-24-17-11-14(8-9-18(17)26-20)23-19(25)15-6-1-2-7-16(15)22/h1-11H,(H,23,25)

InChI Key

LMMUEGQTVWQBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br)F

Origin of Product

United States

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